7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 7th position and two methyl groups at the 4th position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and bromine.
Bromination Reaction: The bromination of 4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, resulting in different chemical and biological properties.
7-Chloro-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
7-Fluoro-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Uniqueness
7-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOWZEJIWPQYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C=CC(=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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